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molecular formula C11H6BrF3 B2436479 2-Bromo-6-trifluoromethylnaphthalene CAS No. 853017-60-4

2-Bromo-6-trifluoromethylnaphthalene

Cat. No. B2436479
M. Wt: 275.068
InChI Key: QAPILDOVQQYRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799818B2

Procedure details

2-Bromo-6-(trifluoromethyl)-1,4-dihydro-1,4-epoxynaphthalene (624 mg, 2.14 mmol) and sodium iodide (980 mg, 6.54 mmol) were dissolved in 13 mL of dry acetonitrile and trimethylsilyl chloride (0.823 mL, 6.54 mmol) added. The resultant mixture was stirred at ambient temperature for 3.5 h, poured into hexanes, and the organic layer washed successively with two portions of water and one portion of brine. The organic layer was dried over magnesium sulfate, concentrated in vacuo, and the residue purified by flash column chromatography (SiO2, 5% ethyl acetate/hexanes) to give 2-bromo-6-(trifluoromethyl)naphthalene as a white solid. 1H NMR (500 MHz, CDCl3) δ: 8.15 (s, 1H); 8.11 (s, 1H); 7.89 (d, J=8.7 Hz, 1H); 7.83 (d, J=8.7 Hz, 1H); 7.70 (dd, J=1.6, 8.7 Hz, 1H); 7.69 (dd, J=1.8, 8.7 Hz, 1H).
Name
2-Bromo-6-(trifluoromethyl)-1,4-dihydro-1,4-epoxynaphthalene
Quantity
624 mg
Type
reactant
Reaction Step One
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0.823 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]2O[CH:10]([CH:11]=1)[C:9]1[C:4]2=[CH:5][CH:6]=[C:7]([C:13]([F:16])([F:15])[F:14])[CH:8]=1.[I-].[Na+].C[Si](Cl)(C)C>C(#N)C>[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:13]([F:14])([F:15])[F:16])[CH:8]=2)[CH:3]=1 |f:1.2|

Inputs

Step One
Name
2-Bromo-6-(trifluoromethyl)-1,4-dihydro-1,4-epoxynaphthalene
Quantity
624 mg
Type
reactant
Smiles
BrC=1C2C3=CC=C(C=C3C(C1)O2)C(F)(F)F
Name
Quantity
980 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
13 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.823 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer washed successively with two portions of water and one portion of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash column chromatography (SiO2, 5% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=CC=C(C=C2C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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